REACTION_CXSMILES
|
[C:1]([C:3]1[CH:12]=[CH:11][C:6]([C:7](OC)=[O:8])=[CH:5][C:4]=1[O:13][CH3:14])#[N:2].[BH4-].[Li+].CCOC(C)=O>C1COCC1.Cl>[C:1]([C:3]1[CH:12]=[CH:11][C:6]([CH2:7][OH:8])=[CH:5][C:4]=1[O:13][CH3:14])#[N:2] |f:1.2|
|
Name
|
|
Quantity
|
48.8 g
|
Type
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reactant
|
Smiles
|
C(#N)C1=C(C=C(C(=O)OC)C=C1)OC
|
Name
|
|
Quantity
|
255 mL
|
Type
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reactant
|
Smiles
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[BH4-].[Li+]
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Name
|
|
Quantity
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400 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
the reaction was warmed
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Type
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TEMPERATURE
|
Details
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to reflux for 0.5 hours
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Duration
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0.5 h
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Type
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CUSTOM
|
Details
|
[CAUTION], and the layers were separated
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Type
|
WASH
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Details
|
The organic layer was washed with water
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Type
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DRY_WITH_MATERIAL
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Details
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and brine (4x), dried (Na2SO4)
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=C(C=C(CO)C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36.3 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |